5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H15BO4S |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-5-7(6-17-8)9(13)14/h5-6H,1-4H3,(H,13,14) |
InChI Key |
ODRDHGWKNSDKHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mechanism and Procedure
The electrochemical decarboxylative borylation method, adapted from recent advances in boronic acid synthesis, offers a scalable route to install the pinacol boronic ester group onto carboxylic acid derivatives. For the target compound, this approach begins with the preparation of a redox-active ester (RAE) from 5-carboxythiophene-3-carboxylic acid.
-
RAE Formation : The carboxylic acid is activated using N-hydroxyphthalimide (NHPI) or tetrachloro-N-hydroxyphthalimide (TCNHPI) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), yielding the RAE.
-
Electrochemical Setup : The RAE is dissolved in dimethylformamide (DMF) with bis(catecholato)diboron (B<sub>2</sub>cat<sub>2</sub>). A constant current (5–10 mA/cm<sup>2</sup>) is applied using graphite electrodes, facilitating single-electron transfer at the cathode.
-
Radical Trapping : The generated alkyl radical reacts with B<sub>2</sub>cat<sub>2</sub>, forming the boronic ester. The reaction proceeds via a ternary complex involving DMF, B<sub>2</sub>cat<sub>2</sub>, and the RAE.
Optimization and Challenges
-
Electrode Material : Reticulated vitreous carbon electrodes improve surface area and yield (40% isolated).
-
RAE Activation : Electron-deficient activators like TCNHPI enhance reactivity for sterically hindered substrates.
-
Byproducts : Decarboxylation and hydrolysis byproducts are minimized by controlling water content and reaction time.
Table 1: Key Parameters for Electrochemical Borylation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Current Density | 7.5 mA/cm<sup>2</sup> | 35–40 |
| Solvent | Anhydrous DMF | — |
| Temperature | Room temperature | — |
| Scale | Up to 40 mmol | 40 |
Miyaura Borylation of Halogenated Thiophene Derivatives
Reaction Design
This traditional method involves palladium-catalyzed coupling of a halogenated thiophene precursor with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>). The carboxylic acid group must be protected (e.g., as a methyl ester) to prevent side reactions.
-
Halogenation : 5-Bromothiophene-3-carboxylic acid is synthesized via electrophilic substitution.
-
Protection : The carboxylic acid is methylated using trimethylsilyl diazomethane (TMSCHN<sub>2</sub>).
-
Borylation : The bromide reacts with B<sub>2</sub>pin<sub>2</sub> in the presence of Pd(dppf)Cl<sub>2</sub> and KOAc in dioxane at 80°C.
-
Deprotection : The methyl ester is hydrolyzed using LiOH in THF/H<sub>2</sub>O.
Limitations and Modifications
-
Regioselectivity : Directing effects of the carboxylic acid group may necessitate ortho/para-specific catalysts.
-
Protection Strategies : tert-Butyl esters offer better stability under Miyaura conditions.
Table 2: Miyaura Borylation Conditions
| Component | Role | Concentration |
|---|---|---|
| Pd(dppf)Cl<sub>2</sub> | Catalyst | 5 mol% |
| KOAc | Base | 3 equiv |
| B<sub>2</sub>pin<sub>2</sub> | Boron Source | 1.2 equiv |
| Solvent | Dioxane | 0.1 M |
Sequential Functionalization via Lithiation
Stepwise Synthesis
For substrates sensitive to electrophilic conditions, lithiation offers precise control:
Critical Considerations
-
Temperature Control : Lithiation requires temperatures below –78°C to avoid ring-opening.
-
Protection : Boronic esters may require masking as trifluoroborate salts during acylation.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Electrochemical | 35–40 | High | Moderate |
| Miyaura Borylation | 50–60 | Moderate | High |
| Lithiation | 20–30 | Low | Low |
The electrochemical method excels in scalability but requires specialized equipment. Miyaura borylation offers higher yields but involves multi-step protection/deprotection. Lithiation is less practical for large-scale synthesis.
Applications in Complex Molecule Synthesis
The electrochemical route has been pivotal in synthesizing polycyclopropane natural products. For example, boronic esters analogous to the target compound enabled Pd-catalyzed oxidative homocoupling to construct cyclopropane dimers (60% yield) . This underscores the method’s utility in stereochemically challenging contexts.
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding thiophene oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The boronic acid moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Materials Science
Covalent Organic Frameworks (COFs)
One of the prominent applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid is in the synthesis of covalent organic frameworks. These frameworks are porous materials that can be used for gas storage, separation processes, and catalysis. The compound serves as a building block for creating novel crystalline structures that exhibit enhanced stability and porosity. Studies have shown that incorporating this compound into COFs can improve their mechanical properties and surface area, making them suitable for applications in gas adsorption and catalysis .
Medicinal Chemistry
Antitumor Activity
Research indicates that thiophene derivatives exhibit significant antitumor activity. The incorporation of the dioxaborolane moiety in this compound enhances its biological activity against various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxic effects of thiophene derivatives similar to this compound against human glioblastoma U251 cells. The results indicated IC50 values ranging from 10 to 30 µM, demonstrating promising antitumor potential.
- Case Study 2 : Another investigation revealed that compounds featuring a methoxy group on the phenyl ring exhibited enhanced cytotoxicity. The presence of substituents such as the methoxy group was crucial for increasing biological activity through structure-activity relationships (SAR), which are vital for drug design.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound is also utilized as a reagent in cross-coupling reactions due to its boron-containing structure. It acts as a boronic acid pinacol ester that can participate in Suzuki-Miyaura coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals. The presence of the dioxaborolane moiety allows for more efficient coupling reactions with various electrophiles .
Antioxidant and Antibacterial Properties
Recent studies have indicated that thiophene derivatives possess antioxidant and antibacterial activities. The structural variations introduced by substituents on the thiophene ring can enhance these properties:
- Antioxidant Activity : Compounds derived from thiophene have shown potential as antioxidants due to their ability to scavenge free radicals.
- Antibacterial Activity : Research has demonstrated that certain thiophene derivatives exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of hydroxyl or amino groups at specific positions on the thiophene ring has been linked to increased antibacterial efficacy .
Mechanism of Action
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid primarily involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic acid group can interact with molecular targets through reversible covalent bonding, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid | C₁₁H₁₅BO₄S | 270.11 | Thiophene-3-COOH, boronic ester (C5) | 3005-84-3 |
| Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | C₁₃H₁₉BO₄S | 298.17 | Thiophene-3-COOEt, boronic ester (C5) | 960116-27-2 |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₀H₁₅BO₂S | 226.10 | Thiophene, boronic ester (C3) | 214360-70-0 |
| Thiophene-2,5-diyldiboronic acid | C₄H₆B₂O₄S | 171.78 | Thiophene, boronic acid (C2, C5) | 26076-46-0 |
| 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane | C₁₅H₁₉BO₂S | 274.19 | Benzo[b]thiophene, methyl (C2), boronic ester | 1174298-60-2 |
Key Observations:
Carboxylic Acid vs. Ester Derivatives :
- The carboxylic acid variant (3005-84-3) exhibits higher polarity and aqueous solubility compared to its ethyl ester counterpart (960116-27-2), making it more suitable for reactions requiring hydrophilic intermediates .
- The ethyl ester derivative, however, offers enhanced stability under basic conditions and is preferred in hydrophobic environments, such as lipid-soluble drug intermediates .
Positional Isomerism :
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (214360-70-0) lacks the carboxylic acid group, reducing its reactivity in nucleophilic acyl substitution but increasing compatibility with electron-rich coupling partners .
Diboronic Acid vs. Monoboronic Esters: Thiophene-2,5-diyldiboronic acid (26076-46-0) enables dual Suzuki couplings but requires stringent anhydrous conditions due to boronic acid instability. In contrast, the pinacol-protected boronic ester (3005-84-3) is air-stable and easier to handle .
Heterocycle Variations :
Table 2: Comparative Reactivity and Use Cases
| Compound | Key Reactivity | Applications |
|---|---|---|
| 3005-84-3 (Carboxylic acid) | - Suzuki coupling (C–B bond activation) - Carboxylic acid derivatization |
- Pharmaceutical intermediates (e.g., EP300/CBP acetyltransferase inhibitors) - Polymer functionalization |
| 960116-27-2 (Ethyl ester) | - Suzuki coupling - Ester hydrolysis |
- Prodrug synthesis - Liquid crystal precursors |
| 214360-70-0 (Unsubstituted thiophene) | - Direct coupling at C3 - Limited functional group tolerance |
- OLED materials - Agrochemicals |
| 26076-46-0 (Diboronic acid) | - Dual Suzuki coupling - Prone to protodeboronation |
- Conjugated polymers - MOF synthesis |
- 3005-84-3 has been employed in synthesizing pyrrolidine-2,4-dione derivatives, such as S10 and S11, which exhibit inhibitory activity against EP300/CBP acetyltransferases .
- 960116-27-2 serves as a precursor for carboxylate salts via saponification, enabling modular drug design .
Stability and Handling
- 3005-84-3: Requires storage at low temperatures (2–8°C) to prevent decarboxylation. Limited safety data available, but analogous boronic esters (e.g., 960116-27-2) show hazards including skin irritation (H315) and respiratory sensitization (H335) .
- 26076-46-0 : High hygroscopicity necessitates inert-atmosphere handling .
Commercial Availability
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of 244.10 g/mol. The structure can be represented as follows:
Inhibition of Kinases
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various kinases. For instance:
- GSK-3β Inhibition : This compound has shown potential as a GSK-3β inhibitor with an IC50 value in the low nanomolar range (around 8 nM), indicating strong potency against this target .
Cytotoxicity Studies
Cytotoxicity assays conducted on different cell lines (e.g., HT-22 neuronal cells and BV-2 microglial cells) revealed that certain derivatives of this compound do not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Therapeutic Implications
The biological activity of this compound suggests several therapeutic applications:
- Neurodegenerative Diseases : Given its inhibitory effects on GSK-3β and potential neuroprotective properties observed in cytotoxicity studies, it may be beneficial in treating conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce levels of inflammatory markers such as NO and IL-6 in microglial cells . This positions them as candidates for further exploration in inflammatory diseases.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 62 | GSK-3β | 8 |
| Compound 49 | ROCK-1 | 50 |
| Compound 50 | IKK-β | 20 |
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound 49 | HT-22 | 10 | 95 |
| Compound 50 | BV-2 | 10 | 90 |
| Compound 62 | HT-22 | 10 | 92 |
Case Studies
- Study on GSK-3β Inhibition : A study published in MDPI highlighted the efficacy of similar compounds in inhibiting GSK-3β and their potential role in neuroprotection. The study utilized various structural modifications to enhance potency and selectivity .
- Anti-inflammatory Activity : Another investigation into the anti-inflammatory properties of thiophene derivatives indicated that these compounds could effectively modulate inflammatory responses in microglial cells. This was evidenced by significant reductions in pro-inflammatory cytokines at low concentrations .
Q & A
Q. What are the common synthetic routes for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura borylation. A halogenated thiophene precursor (e.g., 5-bromo- or 5-iodo-thiophene-3-carboxylic acid) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane or THF under inert conditions. The reaction is heated to 80–100°C for 12–24 hours . Post-reaction, purification involves column chromatography or recrystallization. For analogs, IR and NMR confirm boronate ester formation (e.g., C-B stretch at ~1350 cm⁻¹ in IR) .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- 1H/13C NMR : Peaks for the pinacol methyl groups (δ ~1.3 ppm in 1H NMR) and thiophene protons (δ 6.5–8.0 ppm). The carboxylic acid proton is often absent due to exchange broadening.
- IR Spectroscopy : B-O stretches (~1340–1370 cm⁻¹) and C=O (carboxylic acid) at ~1700 cm⁻¹ .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₅BO₄S: calc. 254.0821).
- Melting Point : Typically 200–210°C, depending on purity .
Q. Table 1: Representative Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 1.3 (s, 12H, pinacol), 7.8 (s, 1H, thiophene) | |
| IR | 1345 cm⁻¹ (B-O), 1702 cm⁻¹ (C=O) | |
| HRMS | [M+H]+: 254.0821 (calc.) |
Advanced Questions
Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for low-yield scenarios?
Methodological Answer: Low yields often arise from poor solubility of the boronate ester or catalyst deactivation. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Ligand Screening : Bulky ligands like SPhos or XPhos improve catalytic activity .
- Base Selection : Cs₂CO₃ or K₃PO₄ may enhance transmetallation efficiency vs. weaker bases .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–2 hours at 120°C) .
Q. How should researchers address discrepancies in biological activity data across derivatives?
Methodological Answer: Contradictions may stem from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
- Structural Modifications : The carboxylic acid group’s position (C3 vs. C2 in thiophene) alters hydrogen-bonding interactions. For example, 2-carboxylic acid derivatives exhibit higher anti-tubercular activity than 3-substituted analogs .
- Metabolic Stability : Evaluate ester vs. acid forms; methyl esters often show better cell permeability .
Q. Table 2: Biological Activity of Selected Derivatives
| Derivative Structure | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Methyl ester analog | 2.5 µM | Anti-tubercular | |
| 5-Phenylthiophene-3-carboxylic acid | >10 µM | Anti-inflammatory |
Q. What computational methods predict the reactivity of this compound in cross-coupling?
Methodological Answer: Density Functional Theory (DFT) calculates key parameters:
- Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.
- Hardness (η) : A lower η (softer acid) correlates with higher reactivity in transmetallation. For this compound, η ≈ 4.5 eV (computed via ionization potential and electron affinity) .
- Frontier Molecular Orbitals : HOMO localization on the boronate group indicates nucleophilic character.
Q. How can purification challenges be mitigated for acid-sensitive derivatives?
Methodological Answer: Acid-sensitive derivatives (e.g., esters) require mild conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
